molecular formula C26H25N5O4S B2574316 2-({8,9-二甲氧基-2-苯基-[1,2,4]三唑并[1,5-c]喹啉-5-基}硫代)-N-[(呋喃-2-基)甲基]丁酰胺 CAS No. 902593-78-6

2-({8,9-二甲氧基-2-苯基-[1,2,4]三唑并[1,5-c]喹啉-5-基}硫代)-N-[(呋喃-2-基)甲基]丁酰胺

货号: B2574316
CAS 编号: 902593-78-6
分子量: 503.58
InChI 键: XEJKPDFPUCNLNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfanyl group, and a butanamide moiety

科学研究应用

Anticancer Applications

Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing quinazoline and triazole frameworks have shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : A series of quinazoline-based compounds were synthesized and tested against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). The most potent derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM) after 48hIC50 (μM) after 72h
8aHCT-11610.725.33
8aHepG217.487.94
8fMCF-721.29N/A

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Quinazoline derivatives have been reported to possess antimicrobial properties against a range of pathogens. The incorporation of sulfur and triazole functionalities in the compound may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the quinazoline or triazole rings can significantly affect potency and selectivity for specific biological targets . Ongoing SAR studies aim to identify the most effective configurations for therapeutic use.

准备方法

The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves multiple steps. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfanyl group and the butanamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

化学反应分析

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

作用机制

The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to certain enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological context and the targets being studied.

相似化合物的比较

Similar compounds to 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide include other triazoloquinazolines and related structures. These compounds share the triazoloquinazoline core but may differ in the substituents attached to the core. For example:

    5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: This compound has a similar core structure but different substituents.

    5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine: This compound has a methyl group instead of the dimethoxy and phenyl groups. The uniqueness of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O4SC_{27}H_{25}N_{5}O_{4}S with a molecular weight of approximately 515.6 g/mol. The structure features a triazoloquinazoline core that is known for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Activity
Hepatocellular carcinoma (HePG-2)29.47Moderate cytotoxicity
Mammary gland breast cancer (MCF-7)Not specifiedModerate activity
Human prostate cancer (PC3)Not specifiedModerate activity
Colorectal carcinoma (HCT-116)17.35Highest anti-proliferative effect

The compound exhibited moderate cytotoxicity against HePG-2 and MCF-7 cell lines, with the highest efficacy noted against HCT-116 cells with an IC50 value of 17.35 µM. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:

Microorganism Inhibition Zone (mm) MIC (mg/mL) Comparison
Staphylococcus aureus1180Less effective than ampicillin
Escherichia coli1565Comparable to reference drugs
Candida albicans1180More effective than ampicillin

The compound showed significant activity against Candida albicans and moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The exact mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that its triazoloquinazoline core may interact with various biological targets, including kinases involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

In a study assessing various triazoloquinazoline derivatives, compounds similar to this one were tested for their anticancer properties. The results highlighted a structure–activity relationship that suggests modifications to the triazoloquinazoline core can significantly enhance biological activity .

属性

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-4-22(25(32)27-15-17-11-8-12-35-17)36-26-28-19-14-21(34-3)20(33-2)13-18(19)24-29-23(30-31(24)26)16-9-6-5-7-10-16/h5-14,22H,4,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKPDFPUCNLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。